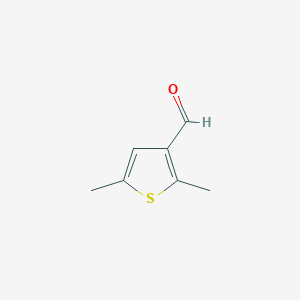

2,5-Dimethylthiophene-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIQPBIZBQRJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376426 | |

| Record name | 2,5-dimethylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26421-44-3 | |

| Record name | 2,5-dimethylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26421-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,5-Dimethylthiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document details the most prevalent and effective formylation methods, including the Vilsmeier-Haack reaction, Rieche formylation, and formylation via a lithiated intermediate.

This guide offers a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a formylation method for 2,5-dimethylthiophene is a critical decision influenced by factors such as desired yield, regioselectivity, reaction conditions, and scalability. The following table summarizes quantitative data for the Vilsmeier-Haack reaction, Rieche formylation, and formylation via an organolithium intermediate. It is important to note that the presented data is primarily based on the formylation of 2-methylthiophene, a closely related substrate, and should be considered as a strong guideline for the synthesis of this compound.

| Method | Reagents | Typical Reaction Conditions | Reported Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to room temperature, 2-15 h | Good to Excellent | High (Predominantly at the 3-position) | Well-established, reliable, uses common laboratory reagents.[1] | Can be harsh for sensitive substrates, requires aqueous workup.[1] |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ or SnCl₄ | 0 °C to room temperature | Moderate to Good | Generally favors the 3-position | Effective for electron-rich aromatics.[1][2] | Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[1] |

| Formylation via Lithiation | n-BuLi, DMF | -78 °C to room temperature | Good to Excellent (typically 70-85%) | High (Directed by lithiation at the 3-position) | Excellent for achieving high regioselectivity, mild reaction conditions.[1] | Requires strictly anhydrous conditions and handling of pyrophoric reagents.[1] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods. These protocols are adapted from established procedures for similar thiophene derivatives and should be optimized for the specific case of 2,5-dimethylthiophene.

Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

This protocol is a standard procedure for the formylation of electron-rich heterocycles like 2,5-dimethylthiophene.[1]

Reagents:

-

2,5-Dimethylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Rieche Formylation of 2,5-Dimethylthiophene

This protocol is adapted from general procedures for the Rieche formylation of aromatic compounds.[1][3]

Reagents:

-

2,5-Dimethylthiophene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄) or Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

-

Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

-

Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by carefully pouring it into ice water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Formylation of 2,5-Dimethylthiophene via Lithiation

This protocol utilizes an organolithium intermediate for regioselective formylation.[1]

Reagents:

-

2,5-Dimethylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Synthesis Workflow and Method Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the discussed formylation methods.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Logical relationship between the primary formylation methods for 2,5-dimethylthiophene.

References

Physicochemical properties of 2,5-Dimethylthiophene-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound belonging to the thiophene family.[1] Its structure, featuring a reactive aldehyde group and a substituted thiophene ring, makes it a valuable intermediate in organic synthesis.[2] This compound serves as a building block in the development of various bioactive molecules, with applications in medicinal chemistry and materials science.[2] It is particularly utilized in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and key data for research and development applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These parameters are crucial for designing synthetic routes, understanding its behavior in different media, and for analytical characterization.

Identifiers and Molecular Properties

A logical overview of the key identifiers for this compound is presented below.

References

2,5-Dimethylthiophene-3-carbaldehyde CAS number 26421-44-3

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-carbaldehyde

CAS Number: 26421-44-3

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and known applications, with a focus on its utility as a chemical intermediate.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid.[1] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 26421-44-3 | [2][3][4][5] |

| Molecular Formula | C₇H₈OS | [1][3][4][5] |

| Molecular Weight | 140.20 g/mol | [3][4] |

| Boiling Point | 218-219 °C (at 760 mmHg) | [1][3][6] |

| Density | 1.138 g/mL | [3][6][7] |

| Flash Point | 86 °C (187 °F) | [1][6] |

| Refractive Index | 1.581 | [6][7] |

| Vapor Pressure | 0.129 mmHg (at 25 °C) | [1][6] |

| Storage Temperature | 2-8 °C, under inert gas | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

Spectroscopic Data

Spectroscopic data is critical for the verification and characterization of the compound's structure.

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 9.93 (s, 1H), 7.00 (d, J = 1.1 Hz, 1H), 2.70 (s, 3H), 2.40 (d, J = 0.4 Hz, 3H) | [2] |

| Mass Spectrum | [M+H]⁺ = 141.1 | [2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the formylation of 2,5-dimethylthiophene. The Vilsmeier-Haack reaction is a classic and effective method for this transformation on electron-rich heterocycles like thiophene.[8][9][10] A specific, detailed laboratory procedure is also available.

General Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][11] This electrophilic reagent then reacts with the electron-rich 2,5-dimethylthiophene ring to introduce the formyl group.[8][12]

References

- 1. 2,5-dimethyl-3-thiophene carbaldehyde, 26421-44-3 [thegoodscentscompany.com]

- 2. 2,5-DIMETHYL-THIOPHENE-3-CARBALDEHYDE | 26421-44-3 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C7H8OS | CID 2762759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 2,5-dimethyl-3-thiophene carbaldehyde 26421-44-3 [thegoodscentscompany.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

Spectroscopic Profile of 2,5-Dimethylthiophene-3-carbaldehyde: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structure elucidation, quality control, and the advancement of scientific research. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-Dimethylthiophene-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.93 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) |

| 7.00 | Doublet (d) | 1.1 | 1H | Thiophene ring proton (H-4) |

| 2.70 | Singlet (s) | - | 3H | Methyl protons (-CH₃ at C-2) |

| 2.40 | Doublet (d) | 0.4 | 3H | Methyl protons (-CH₃ at C-5) |

Solvent: CDCl₃[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 185.0 (approx.) | Aldehyde carbonyl carbon (C=O) |

| 150.0 (approx.) | Thiophene ring carbon (C-5) |

| 145.0 (approx.) | Thiophene ring carbon (C-2) |

| 138.0 (approx.) | Thiophene ring carbon (C-3) |

| 130.0 (approx.) | Thiophene ring carbon (C-4) |

| 15.5 (approx.) | Methyl carbon (-CH₃ at C-2) |

| 15.0 (approx.) | Methyl carbon (-CH₃ at C-5) |

Note: Experimentally determined values for ¹³C NMR were not explicitly found in the search results. The provided values are estimations based on typical chemical shifts for similar substituted thiophene structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl groups) |

| ~2860, ~2760 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1540 | Medium | C=C stretch (thiophene ring) |

| ~1440 | Medium | C-H bend (methyl groups) |

Note: A specific peak list for the IR spectrum was not available in the search results. The provided data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

| Parameter | Value |

| Molecular Formula | C₇H₈OS |

| Exact Mass | 140.0296 |

| [M+H]⁺ | 141.1 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-5 seconds between pulses.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A longer relaxation delay may be necessary for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed between the plates, and the sample spectrum is recorded. The final spectrum is the result of the sample spectrum with the background subtracted.

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

Data Acquisition: The sample solution is introduced into the ion source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, playing a crucial role in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.[1][2][3] This guide provides an in-depth technical overview of the Vilsmeier-Haack formylation of 2,5-dimethylthiophene, a key transformation for introducing a formyl group into the thiophene ring system.

Reaction Mechanism and Pathway

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] The electron-rich 2,5-dimethylthiophene then attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the desired aldehyde, 3-formyl-2,5-dimethylthiophene.

The overall transformation can be visualized as follows:

Caption: Vilsmeier-Haack reaction pathway for 2,5-dimethylthiophene.

Experimental Protocols

1. Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.

2. Formylation Reaction:

-

Once the exotherm has subsided, add 2,5-dimethylthiophene dropwise to the freshly prepared Vilsmeier reagent with continued stirring and cooling.

-

After the addition is complete, the reaction mixture is typically heated to facilitate the reaction. A steam bath is often used for this purpose, and the reaction is stirred for several hours.[4]

3. Work-up and Isolation:

-

Cool the reaction mixture and pour it onto crushed ice in a beaker.

-

Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of a weak base, such as sodium acetate, with vigorous stirring. It is crucial to maintain a low temperature during neutralization to prevent the formation of by-products.[4]

-

The product, 3-formyl-2,5-dimethylthiophene, may precipitate out of the solution.

-

Collect the crude product by suction filtration and wash it with cold water.

-

The product can be further purified by recrystallization or distillation.

The general workflow is illustrated in the following diagram:

Caption: General experimental workflow for the formylation of 2,5-dimethylthiophene.

Quantitative Data

Quantitative data for the Vilsmeier-Haack formylation of 2,5-dimethylthiophene is not extensively reported in the surveyed literature. However, data from a similar reaction on a terthiophene substrate can provide an indication of the potential efficiency of this reaction.

| Substrate | Product | Yield (%) | Purification Method |

| 2,2′:5′,2″-Terthiophene | 5-Formyl-2,2′:5′,2″-terthiophene | 84.97 | Silica flash chromatography[5] |

Spectroscopic Data

Detailed spectroscopic data for the product, 3-formyl-2,5-dimethylthiophene, is not available in the provided search results. However, for the related compound, 3-acetyl-2,5-dimethylthiophene, the boiling point is reported to be between 223.00 to 225.00 °C at 760.00 mm Hg.[6] This information can be a useful reference for the characterization of the formylated product.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of 2,5-dimethylthiophene. The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism and utilizes readily available and economical reagents. While a specific detailed protocol and extensive quantitative data for this particular transformation are not abundant in the readily available literature, the general procedures established for other electron-rich aromatic compounds provide a solid foundation for its successful implementation in a laboratory setting. The resulting 3-formyl-2,5-dimethylthiophene is a valuable building block for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery and materials science.

References

IUPAC name for C7H8OS thiophene derivative

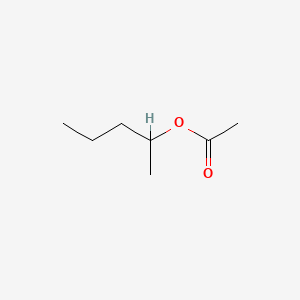

An In-depth Technical Guide to 1-(5-methylthiophen-2-yl)ethan-1-one (C₇H₈OS)

Introduction

Thiophene and its derivatives are a pivotal class of heterocyclic compounds in medicinal and organic chemistry.[1][2] Consisting of an aromatic five-membered ring containing a sulfur atom, the thiophene scaffold is a common bioisostere for the benzene ring.[2][3] This means it can often replace a benzene ring in biologically active molecules without a significant loss of activity, a strategy widely employed in drug design.[2] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1]

This guide focuses on a specific thiophene derivative with the molecular formula C₇H₈OS: 1-(5-methylthiophen-2-yl)ethan-1-one , more commonly known as 2-acetyl-5-methylthiophene . This compound serves as a valuable intermediate in the synthesis of more complex molecules and has applications as a flavoring agent, having been identified in foods such as coffee.[4][5] We will provide an in-depth overview of its nomenclature, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Structure

The nomenclature and structural identifiers for this compound are crucial for unambiguous identification in research and documentation.

-

IUPAC Name: 1-(5-methylthiophen-2-yl)ethan-1-one[6]

-

Synonyms: 1-(5-Methyl-2-thienyl)ethanone, 5-Methyl-2-acetylthiophene, Methyl 5-methyl-2-thienyl ketone[6][8]

-

CAS Number: 13679-74-8

-

Molecular Formula: C₇H₈OS[8]

-

Chemical Structure:

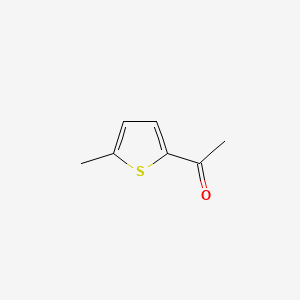

Figure 1: Chemical structure of 1-(5-methylthiophen-2-yl)ethan-1-one.

Physicochemical Properties

The physical and chemical properties of 1-(5-methylthiophen-2-yl)ethan-1-one are summarized in the table below. This quantitative data is essential for experimental design, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 140.20 g/mol | [4][8] |

| Appearance | White to light yellow powder or crystals | [8] |

| Melting Point | 24-28 °C | [8] |

| Boiling Point | 65-67 °C @ 1 mmHg | |

| Density | 1.106 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.561 | |

| SMILES String | CC(=O)c1ccc(C)s1 | |

| InChI Key | YOSDTJYMDAEEAZ-UHFFFAOYSA-N |

Synthesis Workflow

A common and efficient method for the synthesis of 2-acetyl-5-methylthiophene is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 5-position due to the activating effect of the methyl group.

Caption: Friedel-Crafts acylation workflow for synthesizing 2-acetyl-5-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

This section provides a detailed protocol for the synthesis of 1-(5-methylthiophen-2-yl)ethan-1-one, adapted from standard Friedel-Crafts acylation procedures.

Materials:

-

2-Methylthiophene (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Anhydrous Tin(IV) chloride (SnCl₄) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add acetic anhydride (1.1 eq). Subsequently, add tin(IV) chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure 1-(5-methylthiophen-2-yl)ethan-1-one.

Applications in Research and Drug Development

Due to the presence of a reactive ketone functional group, 2-acetyl-5-methylthiophene is a versatile intermediate for synthesizing a variety of more complex molecules.[1]

-

Synthetic Building Block: It is used as a precursor in the preparation of compounds such as 2-ethyl-5-methylthiophene and (5-methylthiophen-2-yl)glyoxal.[8] These subsequent products can be used to build larger molecular scaffolds.

-

Pharmaceutical Intermediate: Thiophene derivatives are integral to numerous pharmaceuticals.[1] The 2-acetylthiophene moiety is a key intermediate for synthesizing molecules with potential biological activities, leveraging the thiophene ring as a pharmacologically acceptable scaffold.[1]

-

Flavor and Fragrance Industry: 2-Acetyl-5-methylthiophene has been identified as a flavor component in coffee and is recognized as a flavoring agent by the FDA.[4][5] Its organoleptic properties make it useful in the food and fragrance industries.

References

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Acetyl-5-methylthiophene (FDB011131) - FooDB [foodb.ca]

- 6. 2-Acetyl-5-methylthiophene (CAS 13679-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Acetyl-5-methylthiophene | SIELC Technologies [sielc.com]

- 8. 2-Acetyl-5-methylthiophene, 98% | Ottokemi™ [ottokemi.com]

The Discovery and Enduring Legacy of Substituted Thiophene Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic and medicinal chemistry. Its discovery in the late 19th century as a contaminant in benzene opened the door to a vast area of research into its unique chemical properties and diverse applications. Substituted thiophene aldehydes, in particular, have emerged as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. Their versatile reactivity, stemming from the electron-rich nature of the thiophene ring and the electrophilic character of the formyl group, allows for the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for substituted thiophene aldehydes, alongside a comprehensive overview of their physicochemical properties and applications in drug development, with a focus on their interaction with critical signaling pathways.

Historical Perspective: From a Benzene Impurity to a Privileged Scaffold

The formal introduction of an aldehyde group onto the thiophene ring, a critical step for its synthetic utility, was significantly advanced by the development of powerful formylation reactions. While early methods for the synthesis of aromatic aldehydes existed, such as the Gattermann reaction developed by Ludwig Gattermann, which utilizes hydrogen cyanide and hydrogen chloride, their application to thiophenes was not straightforward.[4][5][6]

A major breakthrough came in 1927 with the discovery of the Vilsmeier-Haack reaction by German chemists Anton Vilsmeier and Albrecht Haack.[7][8] This reaction, which employs a phosphoruoxy-chloride and a substituted formamide (like N,N-dimethylformamide, DMF) to generate a Vilsmeier reagent, proved to be a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene.[7][8] Another significant contribution was the Rieche formylation , developed by Alfred Rieche in 1960, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate electron-rich aromatic compounds.[9][10]

The development of synthetic routes to substituted thiophenes was further enriched by the Gewald aminothiophene synthesis in 1966. This multicomponent reaction, involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides a versatile method for preparing polysubstituted 2-aminothiophenes, which can be further functionalized.[5][11][12]

Key Synthetic Methodologies

The formylation of thiophenes is a cornerstone of their synthetic chemistry. The following sections detail the most important methods, including their general mechanisms and experimental protocols.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely used method for the formylation of thiophenes. It involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on the electron-rich thiophene ring. The reaction typically occurs at the C2 position unless it is blocked, in which case formylation may occur at C5.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene [13]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes.

-

Reaction: Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene (1.1 moles) at a rate that maintains the temperature between 25-35°C.

-

Stirring and Standing: After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, and then let it stand at room temperature for 15 hours.

-

Workup and Hydrolysis: Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL).

-

Extraction and Purification: Separate the aqueous layer and extract with ether. Combine the organic layers, wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with water. Dry the ether solution over anhydrous sodium sulfate. The product, 2-thiophenecarboxaldehyde, is obtained by distillation of the concentrated ether solution.

The Rieche Formylation

The Rieche formylation provides an alternative method, particularly for thiophenes that may be sensitive to the conditions of the Vilsmeier-Haack reaction.

Experimental Protocol: Rieche Formylation of 2-Methylthiophene [14]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise. A color change is often observed. Stir for 15-30 minutes.

-

Formylation: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Reaction Monitoring and Workup: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC. Quench the reaction by carefully pouring it into ice water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Physicochemical Properties of Substituted Thiophene Aldehydes

The physical and spectroscopic properties of substituted thiophene aldehydes are crucial for their characterization and application. The following table summarizes key data for a selection of these compounds.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

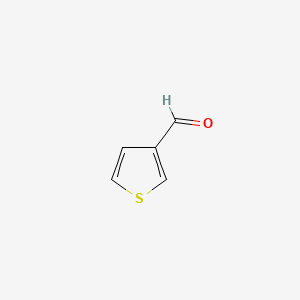

| Thiophene-2-carboxaldehyde |

| C₅H₄OS | 112.15 | 198 | <10 | 1.591 | 9.95 (s, 1H), 7.80-7.77 (m, 2H), 7.22 (t, 1H)[15] | 183.1, 144.0, 136.5, 135.2, 128.4[15] | 1660-1680 (C=O)[16] |

| Thiophene-3-carboxaldehyde |

| C₅H₄OS | 112.15 | 194-196 | -30 | 1.583 | 9.9 (s, 1H), 8.2 (s, 1H), 7.5 (d, 1H), 7.4 (d, 1H) | 185.2, 141.2, 134.8, 127.2, 125.1 | 1670-1690 (C=O)[16] |

| 5-Methyl-2-thiophenecarboxaldehyde |

| C₆H₆OS | 126.18 | 215-217 | - | 1.586 | 9.7 (s, 1H), 7.6 (d, 1H), 6.9 (d, 1H), 2.5 (s, 3H) | 182.1, 153.2, 143.1, 135.2, 126.4, 15.8 | 1655-1675 (C=O) |

| 2-Acetylthiophene |

| C₆H₆OS | 126.18 | 214 | 9-11 | 1.565 | 7.67 (m, 2H), 7.10 (m, 1H), 2.56 (s, 3H)[17] | 190.7, 144.5, 133.8, 132.6, 128.2, 26.8[17] | 1660-1680 (C=O)[7] |

Applications in Medicinal Chemistry and Drug Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to serve as a bioisostere for the benzene ring.[2] Substituted thiophene aldehydes are key starting materials for the synthesis of a wide range of biologically active molecules.

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][18]

Table of Biological Activities of Selected Substituted Thiophene Derivatives

| Compound Class | Therapeutic Area | Target/Mechanism of Action | Example IC₅₀/EC₅₀ Values | Reference(s) |

| Thiophene-based NSAIDs | Anti-inflammatory | Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition | Tiaprofenic acid, Tinoridine (marketed drugs) | [8][14] |

| Thiophene carboxamides | Anticancer | Tubulin polymerization inhibition | 2b: IC₅₀ = 5.46 µM (Hep3B cells) | [19] |

| Thiophene-based neuraminidase inhibitors | Antiviral (Influenza) | Neuraminidase inhibition | 4b: IC₅₀ = 0.03 µM | [20] |

| Thiophene chalcones | Antimicrobial | - | - | [2] |

| Thiophene-based kinase inhibitors | Anticancer | Kinase inhibition (e.g., AKT, MAPK pathways) | - | [21] |

| Thiophene-based ALDH inhibitors | Anticancer | Aldehyde dehydrogenase (ALDH) inhibition | - | [22] |

Signaling Pathways and Mechanisms of Action

Substituted thiophene derivatives exert their biological effects by modulating various cellular signaling pathways. Their ability to inhibit key enzymes and interact with specific receptors makes them attractive candidates for drug development.

Anti-inflammatory Action via COX and LOX Inhibition

Many thiophene-based anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory response.[8][14] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, thereby alleviating inflammation.

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Modulation of Cancer-Related Signaling Pathways

Certain thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[21] Furthermore, some derivatives have been found to downregulate members of the JAK/STAT pathway, suggesting another mechanism for their anticancer activity.[23]

Caption: Modulation of cancer signaling pathways by thiophene derivatives.

Conclusion

From its unexpected discovery to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene and its aldehyde derivatives is a testament to the continuous evolution of organic synthesis and drug discovery. The development of robust formylation methods has unlocked the vast synthetic potential of the thiophene ring, enabling the creation of a diverse array of molecules with significant biological activities. The ability of substituted thiophene aldehydes to serve as versatile building blocks for compounds that modulate key signaling pathways underscores their enduring importance for researchers, scientists, and drug development professionals. Future research in this area will undoubtedly continue to uncover novel synthetic methodologies and therapeutic applications for this remarkable class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. scienceinfo.com [scienceinfo.com]

- 6. Gattermann Reaction [unacademy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 17. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 19. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 20. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Alternative Synthetic Routes to 2,5-Dimethylthiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of alternative synthetic routes for the preparation of 2,5-Dimethylthiophene-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways to aid in laboratory-scale and process development.

Introduction

This compound is a valuable building block in organic synthesis, prized for its reactive aldehyde group and the inherent chemical properties of the substituted thiophene ring. Its synthesis is a critical step in the development of numerous bioactive molecules. This guide explores three primary synthetic strategies: Rieche formylation, Vilsmeier-Haack formylation, and a pathway involving bromination followed by metalation and formylation. Each route offers distinct advantages and disadvantages in terms of yield, reagent toxicity, and operational complexity.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic methodologies, allowing for a direct comparison of their efficacy.

| Method | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Rieche Formylation | 2,5-Dimethylthiophene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 1 - 3 | 0 to RT | ~60 |

| Vilsmeier-Haack | 2,5-Dimethylthiophene | POCl₃, DMF | Dichloromethane | 2 - 4 | 0 to RT | Good to Excellent |

| Lithiation/Formylation | 3-Bromo-2,5-dimethylthiophene | n-Butyllithium, DMF | THF | 1 - 2 | -78 to RT | Good |

Route 1: Rieche Formylation of 2,5-Dimethylthiophene

The Rieche formylation provides a direct method to introduce a formyl group onto electron-rich aromatic rings using a Lewis acid catalyst.

Experimental Protocol

-

Materials:

-

2,5-Dimethylthiophene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add titanium tetrachloride (1.1 equivalents) to the stirred solution.

-

To this mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.[1]

-

Logical Workflow for Rieche Formylation

Caption: Workflow for Rieche Formylation.

Route 2: Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, formed from phosphorus oxychloride and dimethylformamide, acts as the electrophile. For 2,5-dimethylthiophene, the formylation is expected to occur regioselectively at the 3-position due to the directing effects of the two methyl groups.

Experimental Protocol

-

Materials:

-

2,5-Dimethylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the mixture with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.[1][2]

-

Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack Reaction Mechanism.

Route 3: Bromination followed by Lithiation and Formylation

This multi-step approach offers an alternative route that avoids the use of strong Lewis acids or phosphorus oxychloride. It involves the initial regioselective bromination of 2,5-dimethylthiophene at the 3-position, followed by a lithium-halogen exchange and subsequent formylation.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,5-dimethylthiophene

-

Materials:

-

2,5-Dimethylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,5-dimethylthiophene (1 equivalent) in acetonitrile and cool the solution to 0 °C under a nitrogen atmosphere.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-bromo-2,5-dimethylthiophene.

-

Step 2: Lithiation and Formylation

-

Materials:

-

3-Bromo-2,5-dimethylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 3-bromo-2,5-dimethylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[1][3]

-

Multi-step Synthesis Workflow

References

Starting materials for 2,5-Dimethylthiophene-3-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2,5-Dimethylthiophene-3-carbaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient laboratory-scale synthesis of this target molecule.

Core Starting Material: 2,5-Dimethylthiophene

The principal precursor for the synthesis of this compound is 2,5-dimethylthiophene.[2][3] This organosulfur compound is a colorless liquid and serves as a versatile building block in organic synthesis.[4]

Synthesis of 2,5-Dimethylthiophene

The most common laboratory preparation of 2,5-dimethylthiophene involves the sulfurization of hexane-2,5-dione.[4] This method, a variation of the Paal-Knorr thiophene synthesis, provides a reliable route to the key starting material.[5]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione

A mixture of hexane-2,5-dione and a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, is heated, typically in an inert solvent like toluene or xylene. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, quenched, and subjected to an extractive workup. The crude product is then purified by distillation to yield 2,5-dimethylthiophene.

Synthetic Routes to this compound

The introduction of a formyl group onto the 2,5-dimethylthiophene ring is most commonly achieved via electrophilic aromatic substitution. Two prominent methods are the Vilsmeier-Haack reaction and formylation using a Lewis acid catalyst.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

To a stirred solution of anhydrous N,N-dimethylformamide (typically 1.5-3 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane, phosphorus oxychloride (1.1-1.2 equivalents) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).[4] The mixture is stirred at this temperature for approximately 30 minutes to allow for the formation of the Vilsmeier reagent. Subsequently, a solution of 2,5-dimethylthiophene (1 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature at 0°C.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours), with the reaction progress monitored by TLC.[4]

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.[4] The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium acetate.[4] The product is extracted with an organic solvent (e.g., DCM or diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound.

Method 2: Formylation using Titanium Tetrachloride

An alternative method for the formylation of 2,5-dimethylthiophene involves the use of a Lewis acid, such as titanium tetrachloride (TiCl₄), in combination with a formylating agent like 1,1-dichlorodimethyl ether.

Experimental Protocol: Synthesis of this compound using Titanium Tetrachloride [2]

A solution of 2,5-dimethylthiophene (69.5 mmol) in dichloromethane (15 mL) and 1,1-dichlorodimethyl ether are added simultaneously and slowly in a dropwise manner to a solution of titanium tetrachloride (19.1 mL) in dichloromethane (20 mL). The reaction temperature is maintained below 5°C throughout the addition.[2]

The reaction mixture is stirred at 0°C for 2 hours, followed by slow warming to room temperature for 30 minutes.[2] The reaction is then quenched by pouring it into ice water acidified with hydrochloric acid (20 mL). The mixture is partitioned, and the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by Kugelrohr distillation (at approximately 175°C) to afford this compound as a colorless liquid.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the titanium tetrachloride method.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethylthiophene | [2] |

| Reagents | Titanium tetrachloride, 1,1-dichlorodimethyl ether, Dichloromethane | [2] |

| Reaction Temperature | <5°C to Room Temperature | [2] |

| Reaction Time | 2.5 hours | [2] |

| Yield | 60% | [2] |

| Product Form | Colorless Liquid | [2] |

Mandatory Visualizations

Caption: Overall synthesis workflow for this compound.

Caption: Logical workflow of the Vilsmeier-Haack formylation.

References

- 1. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,5-Dimethylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylthiophene-3-carbaldehyde is a heterocyclic aromatic aldehyde with the chemical formula C₇H₈OS.[1][2] Its structure, featuring a thiophene ring substituted with two methyl groups and a formyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3] The reactive aldehyde group and the electron-rich thiophene ring provide multiple sites for functionalization, enabling its use in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Bonding

The molecular structure of this compound consists of a five-membered thiophene ring with methyl groups at positions 2 and 5, and a carbaldehyde (formyl) group at position 3. The thiophene ring is an aromatic system, with the sulfur atom participating in the delocalized π-electron system. This aromaticity confers significant stability to the molecule.

Molecular Formula and Weight:

IUPAC Name:

-

This compound[1]

CAS Number:

Bonding Analysis

Due to the lack of publicly available crystallographic data for this compound, experimentally determined bond lengths and angles are not available. However, computational chemistry methods, such as Density Functional Theory (DFT), can provide reliable predictions of these parameters. The bonding within the thiophene ring is characterized by C-C and C-S single and double bond character, reflecting the delocalized π-system. The C=O bond of the aldehyde is a strong, polar double bond.

Data Presentation

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.93 | s | - | Aldehydic proton (-CHO) |

| 7.00 | d | 1.1 | Thiophene ring proton (H-4) |

| 2.70 | s | - | Methyl protons at C-5 |

| 2.40 | d | 0.4 | Methyl protons at C-2 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehydic Carbon (C=O) |

| ~150 | Thiophene Ring Carbon (C-5) |

| ~145 | Thiophene Ring Carbon (C-2) |

| ~138 | Thiophene Ring Carbon (C-3) |

| ~130 | Thiophene Ring Carbon (C-4) |

| ~15 | Methyl Carbon (C-5) |

| ~14 | Methyl Carbon (C-2) |

Table 3: FT-IR Spectroscopic Data

Key vibrational frequencies for the functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~2850 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1450 | Medium | C-H bend (methyl) |

Table 4: UV-Vis Spectroscopic Data

Expected absorption maxima for the electronic transitions in this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~280 | - | π → π |

| Ethanol | ~330 | - | n → π |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 2,5-dimethylthiophene.[5][6][7]

Materials:

-

2,5-Dimethylthiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (for extraction)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2,5-dimethylthiophene in dichloromethane (DCM) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2 hours.[4]

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water, and acidify with hydrochloric acid.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing and Drying: Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.[4]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by Kugelrohr distillation (set temperature ca. 175 °C) to obtain this compound as a colorless liquid.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

¹³C NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Record the proton-decoupled ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the FT-IR spectrum of a thin film of the liquid product on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). Record the UV-Vis absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.

Mandatory Visualization

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H8OS | CID 2762759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [myskinrecipes.com]

- 4. 2,5-DIMETHYL-THIOPHENE-3-CARBALDEHYDE | 26421-44-3 [chemicalbook.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

A Technical Guide to 2,5-Dimethylthiophene-3-carbaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 2,5-Dimethylthiophene-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details its commercial availability, provides a robust experimental protocol for its synthesis and purification, and explores its significance as a precursor to bioactive molecules.

Core Properties and Specifications

This compound, with CAS number 26421-44-3, is a substituted thiophene featuring a reactive aldehyde group.[1][2] This functionalization makes it a valuable intermediate for creating more complex molecular architectures.[3] Its core properties are summarized below.

| Property | Value |

| CAS Number | 26421-44-3 |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 218 °C |

| Storage Conditions | 2–8 °C under an inert atmosphere (Nitrogen or Argon) |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. Purity levels are typically high, often exceeding 95-98%. A summary of representative suppliers is provided in the table below.

| Supplier | Purity | CAS Number |

| Ambeed, Inc. (via Sigma-Aldrich) | 98% | 26421-44-3 |

| Bide Pharmatech Ltd. | N/A | 26421-44-3 |

| Shanghai YuanYe Biotechnology Co., Ltd. | N/A | 26421-44-3 |

| Career Henan Chemical Co. | ≥98% | 26421-44-3 |

| Dideu Industries Group Limited | 99.00% | 26421-44-3 |

| Apolloscientific | 95+% | 26421-44-3 |

| SynQuest Laboratories | 95.0% | 26421-44-3 |

| AK Scientific | N/A | 26421-44-3 |

Note: This list is not exhaustive and represents a snapshot of available suppliers. Availability and purity should be confirmed with the respective vendor.

Experimental Protocols

The synthesis of this compound is commonly achieved through the formylation of 2,5-dimethylthiophene. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation.[4]

Synthesis via Vilsmeier-Haack Reaction

This protocol is based on the reaction of 2,5-dimethylthiophene with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reagents:

-

2,5-Dimethylthiophene (C₆H₈S)

-

Titanium tetrachloride (TiCl₄)

-

1,1-Dichlorodimethyl ether (or another formylating agent precursor)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A solution of titanium tetrachloride (19.1 mL) in dichloromethane (20 mL) is prepared and cooled, maintaining the temperature below 5 °C.[5]

-

A solution of 2,5-dimethylthiophene (7.80 g, 69.5 mmol) in dichloromethane (15 mL) is added dropwise and simultaneously with a solution of 1,1-dichlorodimethyl ether to the TiCl₄ solution.[5] The reaction temperature must be kept below 5 °C throughout the addition.

-

The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm slowly to room temperature over 30 minutes.[5]

-

The reaction is quenched by pouring the mixture into ice water acidified with hydrochloric acid (20 mL).[5]

-

The mixture is partitioned with dichloromethane and water. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure to yield the crude product.[5]

Purification

Method: Kugelrohr Distillation

-

The crude product is purified by Kugelrohr distillation.

-

The apparatus is set to a temperature of approximately 175 °C under a membrane pump vacuum.[5]

-

The purified 2,5-dimethyl-3-thiophenecarboxaldehyde is collected as a colorless liquid. This procedure can yield a product with a purity of around 60%.[5]

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of 2,5-Dimethylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,5-Dimethylthiophene-3-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor.[2][3] The primary health hazards include being harmful if swallowed, in contact with skin, or if inhaled.[2] It is known to cause skin irritation and serious eye irritation.[2][4] Furthermore, it may cause respiratory irritation.[4] This chemical is also recognized as being harmful to aquatic life with long-lasting effects.[2][3]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.[2]

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[4]

-

H412: Harmful to aquatic life with long lasting effects.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| Appearance | Liquid |

| Boiling Point | 218°C |

| Density | 1.138 g/mL |

| Flash Point | 64 °C / 147.2 °F |

| Storage Temperature | Room temperature, dry; some suppliers recommend 2-8°C |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to ensure user safety.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 2,5-Dimethylthiophene-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and useful electronic properties. The functionalization of the thiophene ring is a key strategy in the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, providing a direct route to introduce aryl and heteroaryl substituents.[1][2][3]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of bromo-substituted 2,5-Dimethylthiophene-3-carbaldehyde derivatives with various boronic acids. The resulting 3-aryl-2,5-dimethylthiophene-3-carbaldehydes are valuable intermediates for the synthesis of a diverse array of more complex molecules. The aldehyde functionality can be readily transformed, enabling the construction of compound libraries for screening in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide. The reaction proceeds via a catalytic cycle that includes oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of a hypothetical 5-bromo-2,5-dimethylthiophene-3-carbaldehyde with various arylboronic acids, extrapolated from similar thiophene systems.[2][3][4][5]

| Parameter | Condition | Notes |

| Substrate | 5-bromo-2,5-dimethylthiophene-3-carbaldehyde | The starting organohalide. |

| Coupling Partner | Arylboronic acid or Arylboronic acid pinacol ester | A slight excess (1.1-1.5 equivalents) is often used. |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Typically used in 1-5 mol%. |

| Base | K₃PO₄ or K₂CO₃ | An aqueous solution of the base is commonly employed. |

| Solvent | Toluene/water (4:1) or Dioxane/water (6:1) | The presence of water is often crucial for the reaction.[2] |

| Temperature | 85-95 °C | Reaction is typically heated to ensure completion. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |

Representative Yields

The following table presents representative yields for Suzuki coupling reactions of various brominated thiophene carbaldehydes with different arylboronic acids, which can be indicative of the expected outcomes for this compound derivatives.

| Thiophene Substrate | Arylboronic Acid | Yield (%) | Reference |

| 4-bromothiophene-2-carbaldehyde | Phenylboronic acid pinacol ester | Good | [3] |

| 4-bromothiophene-2-carbaldehyde | 3,5-dimethylphenylboronic acid | Excellent | [3] |

| 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Good | [2] |

| 4,5-dibromothiophene-2-carboxaldehyde | 2-methoxyphenylboronic acid | Good | [2] |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

Experimental Protocols

General Procedure for the Suzuki Coupling of 5-bromo-2,5-dimethylthiophene-3-carbaldehyde with an Arylboronic Acid

Materials:

-

5-bromo-2,5-dimethylthiophene-3-carbaldehyde (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dioxane (8 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,5-dimethylthiophene-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent Addition and Degassing: Add dioxane (8 mL) and water (2 mL) to the flask. Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove any dissolved oxygen.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-